2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide
Description
2-Chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide is a pyridine-4-carboxamide derivative characterized by three key substituents:
- A 2-chloro group on the pyridine ring.
- A piperidin-1-ylsulfonyl group at the 5-position of the phenyl ring.
- A 2,2,2-trifluoroethoxy group at the 2-position of the phenyl ring.
Properties
IUPAC Name |
2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O4S/c20-17-10-13(6-7-24-17)18(27)25-15-11-14(4-5-16(15)30-12-19(21,22)23)31(28,29)26-8-2-1-3-9-26/h4-7,10-11H,1-3,8-9,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTYOZHWBKOGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(F)(F)F)NC(=O)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide involves multiple steps. One common synthetic route starts with the preparation of 4-(piperidin-1-ylsulfonyl)aniline, which is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamide . This intermediate is then subjected to further reactions, including the introduction of the trifluoroethoxy group and the pyridine ring, under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Formation of the Sulfonamide Moiety
The piperidin-1-ylsulfonyl group is synthesized via sulfonamide bond formation. A common method involves reacting a sulfonyl chloride intermediate with piperidine under basic conditions (e.g., potassium carbonate or triethylamine) .
Example reaction:
This step typically occurs in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
Carboxamide Linkage Formation
The pyridine-4-carboxamide group is synthesized via coupling between a carboxylic acid (or activated ester) and an aniline derivative. Common methods include:
Example:
Chloropyridine Reactivity
The 2-chloropyridine moiety participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups . Palladium catalysts (e.g., Pd(PPh3)4) and ligands are typically employed.
Key reaction:
Stability of the Sulfonamide Group
The sulfonamide bond is stable under acidic and basic conditions but may hydrolyze under prolonged heating with strong acids (e.g., HCl) or bases (e.g., NaOH) .
Hydrolytic Degradation
-
Trifluoroethoxy group : Resistant to hydrolysis under physiological conditions but may degrade under harsh acidic/alkaline environments .
-
Carboxamide : Susceptible to enzymatic cleavage (e.g., amidases) or hydrolysis in strongly acidic/basic media .
Thermal Stability
The compound is stable up to 150°C, with decomposition observed at higher temperatures (TGA data) .
Comparative Reaction Data
Scientific Research Applications
The compound exhibits several biological activities that make it suitable for pharmaceutical applications:
- Antidiabetic Properties : Research indicates that compounds containing piperidine and trifluoroethoxy groups can act as GPR119 agonists, which stimulate glucose-dependent insulin release and promote incretin secretion (GLP-1), thereby aiding in glucose homeostasis .
- Anti-inflammatory Effects : The sulfonamide moiety present in the structure is known to have anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that similar compounds may exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoroethyl group can enhance the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against tumors.
Therapeutic Applications
The therapeutic applications of 2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide can be summarized as follows:
| Application Area | Description |
|---|---|
| Diabetes Management | Acts as a GPR119 agonist to enhance insulin secretion. |
| Anti-inflammatory Agents | Potential use in treating chronic inflammatory diseases. |
| Cancer Treatment | Investigated for cytotoxic effects on cancer cell lines. |
Case Studies
- GPR119 Agonism :
- Cytotoxicity Against Cancer Cells :
-
Anti-inflammatory Studies :
- A comparative study analyzed the anti-inflammatory effects of sulfonamide derivatives on human monocytes. The results demonstrated a marked reduction in pro-inflammatory cytokine production when treated with compounds similar to 2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide .
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The trifluoroethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Pyridine-4-Carboxamide Derivatives
Compounds sharing the pyridine-4-carboxamide core but differing in phenyl substituents include:
Key Observations :
Sulfonamide-Containing Analogues
Sulfonamide groups are critical for enzyme inhibition (e.g., carbonic anhydrase, kinases):
Key Observations :
Trifluoromethyl/Trifluoroethoxy Derivatives
Fluorinated groups are widely used to modulate lipophilicity and bioavailability:
Key Observations :
Piperidine-Containing Analogues
Piperidine rings influence basicity and conformational flexibility:
Key Observations :
- Piperidin-1-ylsulfonyl in the target compound likely improves solubility compared to carbonyl-linked piperidines .
Biological Activity
2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C16H19ClF3N3O3S
- Molecular Weight : 397.91 g/mol
The presence of the trifluoroethoxy group is notable for its influence on the compound's biological activity, particularly in enhancing lipophilicity and modulating receptor interactions.
Pharmacological Effects
Research indicates that 2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide exhibits a range of biological activities:
- Antidepressant Activity : Similar compounds have shown potential in treating mood disorders by modulating neurotransmitter levels in the brain. The piperidine moiety is associated with enhanced interaction with serotonin and norepinephrine transporters .
- Anticancer Properties : Some studies suggest that sulfonamide derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity against different cancer cell lines remains an area of active research .
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, potentially due to their ability to inhibit bacterial enzyme systems critical for survival .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Receptor Modulation : The compound may interact with several G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate mood and anxiety .
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which can disrupt metabolic processes in pathogens and tumor cells .
Case Studies
Several studies have investigated the biological activity of related compounds. Here are key findings:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
The synthesis typically involves multi-step reactions, including sulfonylation, nucleophilic substitution, and carboxamide formation. Key steps include using dichloromethane as a solvent and sodium hydroxide for deprotonation, followed by purification via column chromatography. Yield optimization (e.g., 99% purity) requires precise stoichiometric control, inert atmosphere conditions, and intermediate characterization using NMR and HPLC to minimize side products .
Q. How should researchers handle safety and storage given its hazardous properties?
The compound exhibits acute toxicity (H300-H313) and requires strict safety protocols:
- Storage : Under nitrogen at 2–8°C in airtight containers (P407+P413) .
- Handling : Use PPE (gloves, goggles) and fume hoods. In case of exposure, rinse skin/eyes immediately (P305+P351+P338) and seek medical attention .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- HPLC : Assess purity (≥98%) and impurity profiles (single impurity ≤0.5%) .
- NMR/MS : Confirm structural integrity via 1H/13C NMR and high-resolution mass spectrometry .
- XRD : Resolve crystallographic details (e.g., dihedral angles, hydrogen bonding) for batch consistency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
SAR strategies should focus on modifying substituents:
- Piperidinylsulfonyl group : Adjust ring size (e.g., piperidine vs. pyrrolidine) to enhance target affinity.
- Trifluoroethoxy moiety : Evaluate fluorination impact on metabolic stability and membrane permeability. Use competitive binding assays (e.g., radioligand displacement) and cellular Ca2+ flux assays in transfected CHO cells to quantify potency and selectivity .
Q. What in vitro assays are suitable for assessing target binding affinity and selectivity?
- Receptor binding : Screen against kinase panels (e.g., ALK, V1b) using scintillation proximity assays (SPA) .
- Functional assays : Measure inhibition of AVP-induced corticotropin secretion in adrenal cells (IC50 determination) .
- Selectivity profiling : Cross-test against related receptors (V1a, V2, OXTR) to rule off-target effects .
Q. What in vivo models are appropriate for evaluating efficacy, and how should endpoints be determined?
- Xenograft models : Implant ALK-positive cancer cells in nude rats; monitor tumor volume reduction post-administration (10–30 mg/kg oral dose) .
- Stress models : Measure plasma corticotropin levels in restrained rats or after water deprivation to assess CNS activity .
- Endpoint criteria : Tumor regression ≥50% (RECIST criteria) or corticotropin inhibition ≥70% at 4–6 hours post-dose .
Q. How can crystallography and computational modeling aid in understanding its binding mode?
- X-ray crystallography : Resolve ligand-receptor complexes to identify key interactions (e.g., hydrogen bonds with V1b receptor residues) .
- MD simulations : Predict binding free energy (ΔG) and residence time using AMBER/CHARMM force fields.
- Docking studies : Screen analogs for improved fit into hydrophobic pockets (e.g., trifluoroethoxy alignment with fluorine-enriched regions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
